molecular formula C12H16FNO2 B11760208 [(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid

[(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid

Cat. No.: B11760208
M. Wt: 225.26 g/mol
InChI Key: WCAKQVSGXGLROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid is an organic compound with the chemical formula C12H16FNO2 It is characterized by the presence of a fluoro-substituted benzyl group, an isopropyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride, isopropylamine, and glycine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or ethanol, under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-efficiency, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of [(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The fluoro group enhances the compound’s binding affinity to certain enzymes or receptors, while the amino-acetic acid moiety may facilitate interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Chloro-benzyl)-isopropyl-amino]-acetic acid
  • [(2-Bromo-benzyl)-isopropyl-amino]-acetic acid
  • [(2-Methyl-benzyl)-isopropyl-amino]-acetic acid

Uniqueness

[(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

2-[(2-fluorophenyl)methyl-propan-2-ylamino]acetic acid

InChI

InChI=1S/C12H16FNO2/c1-9(2)14(8-12(15)16)7-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,15,16)

InChI Key

WCAKQVSGXGLROQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1F)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.